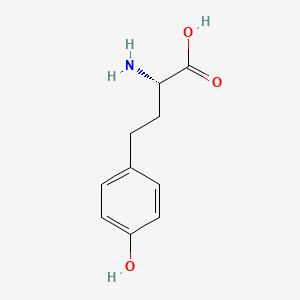

L-Homotyrosine

描述

L-Homotyrosine is a non-proteinogenic α-amino acid, which means it is not incorporated into proteins during translation. It is structurally similar to tyrosine but has an additional methylene group in its side chain. This compound is found in various natural products and has significant biological activities, making it a subject of interest in scientific research .

准备方法

Synthetic Routes and Reaction Conditions: L-Homotyrosine can be synthesized through several methods. One common approach involves the addition of acetate to the keto group of hydroxyphenylpyruvate by an isopropylmalate synthase. The hydroxyl group of the product is then shifted from C-3 to C-2 by an aconitase. After oxidative decarboxylation, an α-keto acid is obtained, which is finally transaminated to provide this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, Bacillus subtilis has been reported to produce this compound, which can be isolated and purified for various applications .

化学反应分析

Types of Reactions: L-Homotyrosine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield alcohols or amines .

科学研究应用

Peptide Synthesis

L-Homotyrosine plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It serves as a building block for creating peptides with unique amino acid sequences. The incorporation of this compound allows for the modification of peptide properties, enhancing solubility and stability, which are critical for pharmaceutical applications.

Case Study: Peptide Design

In a study focused on synthesizing neuropeptides, researchers utilized this compound to enhance the bioactivity of the resulting peptides. The incorporation of this amino acid resulted in peptides with improved binding affinity to target receptors, demonstrating its potential in drug design aimed at neurological disorders .

Drug Development

The compound has shown promise in drug development due to its structural similarity to neurotransmitters. This similarity facilitates the design of novel pharmaceuticals targeting neurological conditions.

Case Study: Neurological Disorders

Research has indicated that this compound can act as a sodium channel blocker, which is essential for nerve impulse transmission. Studies exploring this mechanism have suggested potential therapeutic applications in treating conditions such as epilepsy and chronic pain .

Bioconjugation Techniques

This compound is employed in bioconjugation techniques, which involve attaching biomolecules to surfaces or other compounds. This application is particularly valuable in enhancing drug delivery systems.

Data Table: Bioconjugation Applications

| Application Area | Description | Benefits |

|---|---|---|

| Drug Delivery Systems | Attachment of drugs to targeting agents | Improved specificity and reduced side effects |

| Diagnostic Imaging | Labeling biomolecules for imaging purposes | Enhanced visualization of biological processes |

Research in Protein Engineering

In protein engineering, this compound aids in modifying proteins to study their functions and interactions. Its incorporation into proteins can provide insights into protein behavior under various biological contexts.

Case Study: Protein Functionality

A study investigated the effects of incorporating this compound into enzyme structures to assess changes in activity and stability. The findings indicated that this modification could lead to enzymes with enhanced catalytic properties .

Fluorescent Labeling

The compound can also be utilized for fluorescent labeling applications, allowing researchers to visualize and track biological processes in real-time.

Data Table: Fluorescent Labeling Applications

| Application Area | Description | Benefits |

|---|---|---|

| Real-time Tracking | Monitoring cellular processes using fluorescent tags | Provides dynamic insights into biological mechanisms |

作用机制

L-Homotyrosine is similar to other non-proteinogenic amino acids such as:

L-Tyrosine: Both have a phenolic side chain, but this compound has an additional methylene group.

L-Phenylalanine: Similar in structure but lacks the hydroxyl group present in this compound.

Uniqueness: this compound’s unique structure allows it to participate in specific biochemical pathways that other amino acids cannot. This makes it valuable in the synthesis of specialized natural products and pharmaceuticals .

相似化合物的比较

- L-Tyrosine

- L-Phenylalanine

- L-Dopa

L-Homotyrosine stands out due to its additional methylene group, which provides unique chemical properties and biological activities .

生物活性

L-Homotyrosine, a non-proteinogenic amino acid, has gained attention in recent years due to its diverse biological activities. This article explores the compound's biological significance, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its potential applications in drug development and protein engineering.

Structure and Properties

This compound is structurally similar to L-tyrosine but features a hydroxyl group at the gamma position. This modification influences its biological activity, making it a subject of interest in various pharmacological studies.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various pathogens.

- Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of this compound in combination with curcumenol against Streptococcus pyogenes. The results indicated that this compound alone showed notable bactericidal activity, with a minimum inhibitory concentration (MIC) significantly lower than that of curcumenol alone. The MIC values are summarized in Table 1.

| Compound | MIC against S. pyogenes (µg/mL) |

|---|---|

| This compound | 15 |

| Curcumenol | 30 |

| Combination | 10 |

This suggests a synergistic effect when used in combination, enhancing the overall antibacterial efficacy .

Antifungal Activity

This compound also demonstrates antifungal properties, particularly against Candida albicans and C. glabrata. It inhibits β-1,3-glucan synthesis, which is crucial for fungal cell wall integrity.

- Research Findings

A study highlighted that this compound's mechanism involves the inhibition of specific enzymes involved in fungal cell wall biosynthesis. This action not only showcases its antifungal potential but also positions it as a candidate for developing antifungal agents .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies, indicating its role in combating oxidative stress.

- Applications in Neuroscience

In neuroscience research, this compound is utilized to study neurotransmitter pathways and neurodegenerative diseases. Its antioxidant properties may help mitigate oxidative damage associated with these conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound inhibits critical enzymes such as 4-hydroxyphenylpyruvate dioxygenase in bacteria, which disrupts metabolic pathways essential for bacterial survival .

- Disruption of Cell Wall Synthesis : Its antifungal activity is linked to the inhibition of β-1,3-glucan synthase, which is vital for fungal cell wall formation .

- Antioxidant Activity : this compound scavenges free radicals and reduces oxidative stress markers in various biological systems .

属性

IUPAC Name |

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOZZTFGSTZNRX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569328 | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221243-01-2, 185062-84-4 | |

| Record name | Homotyrosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOTYROSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of L-Homotyrosine in the context of echinocandin antifungal drugs?

A1: this compound is a crucial amino acid residue within the cyclic peptide structure of echinocandin antifungal drugs. Research suggests that it plays a vital role in the drugs' mechanism of action and overall efficacy against fungal pathogens. [, ]

Q2: How does this compound contribute to the antifungal activity of echinocandins?

A2: While the exact interaction mechanism is still being investigated, studies indicate that the presence of this compound is essential for both the antifungal activity of echinocandins and their ability to inhibit β-1,3-glucan synthesis, a key process for fungal cell wall formation. Replacing this compound with other natural amino acids significantly reduces or abolishes these activities. [] This suggests that this compound interacts directly or indirectly with the drug target, possibly influencing the binding affinity and efficacy of the echinocandin molecule.

Q3: Can modifications to the this compound residue impact echinocandin efficacy?

A3: Yes, modifications to the this compound residue can significantly impact echinocandin efficacy. For instance, removing the benzylic hydroxyl group from the this compound moiety in anidulafungin and rezafungin restored their effectiveness against various echinocandin-resistant Candida strains. [] This highlights the importance of the this compound structure for overcoming resistance mechanisms in fungal pathogens.

Q4: What is the role of this compound in echinocandin resistance?

A4: While this compound itself doesn't directly contribute to resistance, mutations in the FKS genes of resistant Candida strains, specifically those encoding the catalytic subunit of the β-glucan synthase complex, can alter the interaction between echinocandins and their target site. [] It is likely that these mutations affect the binding region of echinocandins, where this compound plays a critical role. Modifications to the this compound, such as dehydroxylation, might compensate for these structural changes and restore the drug's ability to bind and inhibit the mutated enzyme.

Q5: Are there any known biosynthetic pathways for this compound in echinocandin-producing organisms?

A5: Yes, research has identified gene clusters responsible for this compound biosynthesis in echinocandin-producing fungi. For example, in Emericella rugulosa NRRL 11440, a dedicated hty gene cluster encodes four enzymes involved in the de novo generation of this compound from acetyl-CoA and 4-hydroxyphenyl-pyruvate. [] Similarly, in Coleophoma empetri, the CEhtyA-D genes are implicated in this compound biosynthesis. [] These findings suggest a conserved pathway for this essential amino acid in echinocandin production.

Q6: What are the implications of understanding this compound biosynthesis for echinocandin research?

A6: Understanding the biosynthetic pathway of this compound could open new avenues for developing novel echinocandin derivatives or enhancing the production of existing ones. By manipulating the genes involved in this compound biosynthesis, researchers could potentially engineer strains with improved echinocandin production or create modified versions of the amino acid that confer enhanced antifungal activity or overcome resistance mechanisms.

Q7: Are there other organisms besides fungi that utilize this compound in bioactive compound production?

A7: Yes, this compound has been identified in bioactive compounds produced by other organisms. For example, this compound was found among compounds isolated from the gut bacteria of animals living in polluted environments. These compounds demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. [] This suggests a broader role for this compound in natural product biosynthesis and its potential utilization for developing novel antimicrobial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。